molecular formula C12H19Cl2N3O B1389191 3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride CAS No. 1185302-02-6

3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride

Katalognummer: B1389191
CAS-Nummer: 1185302-02-6
Molekulargewicht: 292.2 g/mol
InChI-Schlüssel: YEZRQZDVXHPPCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Benzimidazole Derivatives

The historical development of benzimidazole derivatives traces back to the 1940s, when researchers first began to recognize the profound biological potential of this heterocyclic system. In 1944, Woolley published groundbreaking work hypothesizing that benzimidazoles could act similarly to purines in providing biological responses, marking the first systematic investigation into the biological activity of the benzimidazole nucleus. This pioneering research established the foundation for what would become one of the most important classes of heterocyclic compounds in medicinal chemistry.

The 1940s also witnessed the first investigations into the antibacterial properties of benzimidazole derivatives, when Goodman and Nancy Hart published their seminal paper on the antimicrobial activities of these compounds. Their work demonstrated significant antibacterial activity against Escherichia coli and Streptococcus lactis, providing early evidence of the therapeutic potential that would drive decades of subsequent research. This initial success prompted intensive investigation into the structure-activity relationships of benzimidazole derivatives, leading to systematic exploration of various substitution patterns and their effects on biological activity.

The 1950s marked a pivotal period in benzimidazole research when pharmaceutical company CIBA, now known as Novartis, discovered etonitazene, a benzimidazole derivative with opioid agonist properties. This discovery demonstrated the versatility of the benzimidazole scaffold and its capacity to produce compounds with diverse pharmacological profiles. Simultaneously, research by Brink and colleagues revealed that 5,6-dimethylbenzimidazole was a degradation product of vitamin B₁₂, and that some derivatives possessed vitamin B₁₂-like activity. This finding significantly elevated interest in benzimidazole chemistry and established its importance in biochemical research.

The 1960s and 1970s witnessed rapid expansion in benzimidazole drug development, with several landmark discoveries that established the clinical significance of this chemical class. Fort and colleagues reported the discovery of benzimidazole derivatives as proton pump inhibitors in 1960, leading to the development of omeprazole and related compounds that would revolutionize gastric acid management. The 1971 discovery of mebendazole by Janssen Pharmaceutical in Belgium marked another crucial milestone, establishing benzimidazoles as premier anthelmintic agents. These developments were followed by the invention of albendazole in 1975 by Robert J. Gyurik and Vassilios J., further solidifying the position of benzimidazoles in parasitic disease treatment.

Significance in Heterocyclic Chemistry

Benzimidazole derivatives, including 3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride, occupy a central position in heterocyclic chemistry due to their unique structural characteristics and remarkable versatility in chemical modifications. The benzimidazole core, consisting of fused benzene and imidazole rings, creates a stable aromatic system that serves as an excellent platform for drug development and chemical research. This bicyclic structure combines the stability of benzene with the reactivity and hydrogen bonding capabilities of imidazole, resulting in compounds that can participate in diverse chemical interactions while maintaining structural integrity.

The heterocyclic nature of benzimidazole derivatives confers exceptional significance in medicinal chemistry, as heterocycles constitute the structural foundation of approximately 60% of all pharmaceutical compounds. The presence of nitrogen atoms within the ring system enables these compounds to engage in critical biological interactions, including hydrogen bonding with amino acid residues in protein active sites, coordination with metal centers in enzymatic systems, and electrostatic interactions with charged biological molecules. These interaction capabilities make benzimidazole derivatives particularly valuable as enzyme inhibitors, receptor modulators, and antimicrobial agents.

The structural versatility of the benzimidazole scaffold allows for extensive chemical modification at multiple positions, providing medicinal chemists with numerous opportunities to optimize biological activity, selectivity, and pharmacokinetic properties. Substitutions at the 2-position of the benzimidazole ring have been particularly extensively studied, as this position significantly influences both chemical stability and biological activity. The ease of synthesis and structural adaptability of benzimidazole derivatives make them exceptionally attractive targets for drug discovery programs, where rapid generation of diverse compound libraries is essential for identifying promising lead compounds.

Research investigations have consistently demonstrated that benzimidazole derivatives exhibit remarkable diversity in their pharmacological activities, encompassing antibacterial, antiviral, anticancer, anti-inflammatory, antitubercular, and anthelmintic properties. This broad spectrum of biological activities reflects the fundamental compatibility of the benzimidazole structure with various biological targets and mechanisms of action. The ability of benzimidazole derivatives to interact with diverse biological systems while maintaining favorable pharmaceutical properties has established them as privileged structures in drug discovery, warranting continued intensive research and development efforts.

Classification within Benzimidazole Family

3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride belongs to the broad family of benzimidazole derivatives, which can be systematically classified based on their substitution patterns, functional groups, and biological activities. Within this classification system, the compound represents a 2-substituted benzimidazole derivative, a category that has received extensive research attention due to the significant influence of 2-position modifications on biological activity and chemical properties. The ethyl group at the 2-position places this compound within the alkyl-substituted benzimidazole subclass, which has demonstrated particular promise in various therapeutic applications.

The presence of an amino group at the 5-position of the benzimidazole ring classifies this compound within the amino-substituted benzimidazole category, a structurally significant modification that introduces additional hydrogen bonding capabilities and potential sites for further chemical derivatization. Amino-substituted benzimidazoles have shown enhanced biological activities in numerous studies, with the amino group contributing to improved binding affinity for various biological targets and increased solubility in aqueous media. This structural feature represents a common strategy in benzimidazole drug design for optimizing both potency and pharmacokinetic properties.

The propanol chain extending from the nitrogen atom at position 1 classifies this compound as an N-substituted benzimidazole derivative with alcohol functionality. This structural modification introduces additional polar character to the molecule while maintaining the core aromatic system's stability and biological activity. The combination of the propanol substituent with the dihydrochloride salt formation creates a compound with enhanced water solubility compared to unsubstituted benzimidazole derivatives, a crucial factor for pharmaceutical applications and biological research.

Classification Category Structural Feature Significance
2-Substituted Benzimidazole Ethyl group at position 2 Enhanced biological activity and stability
5-Amino-substituted Amino group at position 5 Increased hydrogen bonding and solubility
N-Substituted Derivative Propanol chain at N-1 Improved pharmacokinetic properties
Dihydrochloride Salt Two chloride counterions Enhanced water solubility

Within the broader pharmaceutical classification system, this compound shares structural similarities with established therapeutic agents in the benzimidazole class, including proton pump inhibitors, anthelmintic agents, and antimicrobial compounds. However, its unique combination of substitution patterns distinguishes it from currently marketed drugs, suggesting potential for novel therapeutic applications or improved efficacy profiles compared to existing benzimidazole-based medications.

Research Importance and Scope

The research significance of 3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride extends across multiple scientific disciplines, reflecting the compound's potential contributions to medicinal chemistry, pharmacology, and biochemical research. Its structural complexity and unique substitution pattern make it an valuable model compound for structure-activity relationship studies, providing insights into how specific molecular modifications influence biological activity, selectivity, and pharmacokinetic properties. These investigations are crucial for advancing our understanding of benzimidazole pharmacophore requirements and optimizing future drug design efforts.

Current research scope encompasses extensive investigation into the compound's potential antimicrobial properties, building upon the established track record of benzimidazole derivatives as effective antibacterial and antifungal agents. The amino group at the 5-position and the propanol substituent provide additional functional groups that may enhance binding interactions with microbial targets, potentially leading to improved efficacy or expanded spectrum of activity compared to existing antimicrobial benzimidazoles. These studies are particularly relevant given the ongoing global challenge of antimicrobial resistance and the need for novel therapeutic approaches.

The compound's potential as an anticancer agent represents another significant area of research interest, as numerous benzimidazole derivatives have demonstrated promising antitumor activities through various mechanisms of action. The specific substitution pattern of this compound may confer selective interactions with cancer-related molecular targets, including enzymes involved in cell division, DNA repair mechanisms, or apoptotic pathways. Research in this area focuses on elucidating the precise mechanisms of action and identifying the most promising therapeutic indications for further development.

Research Area Potential Applications Current Status
Antimicrobial Activity Bacterial and fungal infections Under investigation
Anticancer Properties Tumor growth inhibition Preliminary studies
Structure-Activity Relationships Drug design optimization Active research
Pharmacokinetic Studies Absorption and metabolism Initial characterization

The scope of research also encompasses fundamental studies of the compound's chemical properties, including its stability under various conditions, reactivity with biological molecules, and interactions with other pharmaceutical agents. These investigations provide essential foundation knowledge for potential pharmaceutical development and ensure thorough understanding of the compound's behavior in biological systems. The research importance of this compound is further enhanced by its potential to serve as a lead structure for the development of related derivatives with optimized properties or novel mechanisms of action.

Eigenschaften

IUPAC Name

3-(5-amino-2-ethylbenzimidazol-1-yl)propan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c1-2-12-14-10-8-9(13)4-5-11(10)15(12)6-3-7-16;;/h4-5,8,16H,2-3,6-7,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZRQZDVXHPPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1CCCO)C=CC(=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of 3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride is C12H17N3O·2HCl, with a molecular weight of 253.25 g/mol. The compound features a benzoimidazole moiety, which is known for its biological significance, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-2-ethylbenzoimidazole with propan-1-ol under acidic conditions to yield the dihydrochloride salt form. This method emphasizes the importance of controlling reaction conditions to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzoimidazole scaffold. In vitro assays conducted on various cancer cell lines, including A549 (human lung adenocarcinoma) and Caco-2 (colorectal adenocarcinoma), demonstrated that derivatives of benzoimidazole exhibit significant cytotoxic effects.

CompoundCell LineViability (%)IC50 (µM)
ControlA549100-
3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OLA5496630
ControlCaco-2100-
3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OLCaco-239.820

The compound showed a marked reduction in cell viability at concentrations around 100 µM, indicating its potential as a chemotherapeutic agent. Comparative analysis with cisplatin revealed that while cisplatin remains a standard treatment, the benzoimidazole derivative offers a promising alternative with potentially lower toxicity to non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)32
Escherichia coli>64
Bacillus subtilis16

The results indicated that while the compound exhibited moderate activity against MRSA, it was less effective against Gram-negative bacteria like E. coli. This specificity suggests that structural modifications could enhance its spectrum of activity .

Case Studies

Several case studies have focused on the application of benzoimidazole derivatives in treating infections and cancer:

  • Case Study on Anticancer Efficacy : A study involving a series of benzoimidazole derivatives demonstrated that compounds similar to 3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL showed enhanced cytotoxicity against resistant cancer cell lines, providing insights into their mechanism of action involving apoptosis induction and cell cycle arrest .
  • Case Study on Antimicrobial Resistance : Research has indicated that modifications to the benzoimidazole structure can lead to compounds that retain efficacy against multidrug-resistant strains, making them valuable candidates for further development in antimicrobial therapies .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Anticancer Research :
    • The compound has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of benzimidazole, including this compound, exhibit cytotoxicity against various cancer cell lines. For instance, a study demonstrated that similar compounds showed IC50 values less than 10 μM against human colon cancer cells, indicating promising anticancer activity .
  • Proteomics Research :
    • 3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride is utilized in proteomics to study protein interactions and functions. Its biochemical properties allow it to serve as a tool for understanding complex biological systems .
  • Inhibition of Enzymatic Activity :
    • The compound has been explored as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. Structure-based drug design approaches have identified this compound as a lead candidate for further development due to its ability to inhibit DHODH effectively .

Case Studies

Study Focus Findings
Study on Anticancer Activity Evaluated the cytotoxic effects of benzimidazole derivativesCompounds showed significant inhibition of cancer cell proliferation with IC50 < 10 μM
Proteomics Application Investigated the role of the compound in protein interaction studiesDemonstrated effectiveness in studying protein dynamics and interactions
DHODH Inhibition Explored the potential of the compound as a malaria treatment agentIdentified as a potent inhibitor with promising therapeutic implications

Analyse Chemischer Reaktionen

Structural Features and Reactivity Hotspots

The compound contains:

  • A benzoimidazole core substituted with an amino group at position 5 and an ethyl group at position 2.

  • A propanol side chain at position 1 of the benzoimidazole ring.

  • Dihydrochloride salt formation at the amino and hydroxyl groups.

Key reactive sites include:

  • Amino group (-NH₂) : Prone to acylation, alkylation, or condensation reactions.

  • Hydroxyl group (-OH) : Capable of esterification, etherification, or oxidation.

  • Benzoimidazole ring : Susceptible to electrophilic aromatic substitution (EAS) or ring-opening under specific conditions.

Electrophilic Substitution

The electron-rich benzoimidazole ring can undergo EAS at positions activated by substituents:

  • The 5-amino group directs incoming electrophiles to positions 4 and 6 (para and ortho to NH₂).

  • The 2-ethyl group exerts steric and electronic effects, potentially moderating reactivity.

PositionReactivityExample Reaction
4HighNitration, sulfonation
6ModerateHalogenation

Ring-Opening Reactions

Under acidic or oxidative conditions, the benzoimidazole ring may undergo cleavage. For example:

  • Treatment with strong acids (e.g., HNO₃) could lead to ring opening, forming diamino dicarboxylic acid derivatives .

Amino Group Reactivity

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

    R NH2+Cl CO R R NH CO R +HCl\text{R NH}_2+\text{Cl CO R }\rightarrow \text{R NH CO R }+\text{HCl}
  • Condensation : Participates in Schiff base formation with aldehydes or ketones .

Hydroxyl Group Reactivity

  • Esterification : Reacts with carboxylic acids or anhydrides to form esters.

  • Oxidation : Catalytic oxidation (e.g., with KMnO₄) could yield a ketone or carboxylic acid .

Salt-Specific Behavior

The dihydrochloride salt enhances solubility in polar solvents (e.g., water, methanol). Reactions may require:

  • Neutralization : To free the base form for certain organic transformations.

  • pH Sensitivity : Reactivity of the amino and hydroxyl groups is modulated by pH.

Comparative Analysis with Analogues

Data from structurally related compounds ( , , , ) suggest:

  • Microwave-assisted reactions : Ethyl-substituted benzoimidazoles undergo ring-opening and recyclization under microwave irradiation .

  • Heterocyclization : Aminoazoles participate in multicomponent reactions with aldehydes and diketones to form fused heterocycles .

Proposed Reaction Pathways

Based on analogous systems :

Reaction TypeConditionsExpected Product
Acylation of -NH₂ Acetic anhydride, pyridineN-acetylated benzoimidazole
Esterification of -OH Acetyl chloride, refluxPropanol ester derivative
Schiff Base Formation Benzaldehyde, EtOH, ΔImine-linked conjugate
Electrophilic Bromination Br₂, FeBr₃, CH₂Cl₂4-Bromo-substituted derivative

Vergleich Mit ähnlichen Verbindungen

Substituent Analysis

  • Target Compound :
    • Core : Benzoimidazole
    • Substituents :
  • Position 2 : Ethyl group
  • Position 5: Amino group
  • Position 1: Propan-1-ol chain (as a dihydrochloride salt) Functional Groups: Amino (-NH₂), hydroxyl (-OH), and ionic chloride (Cl⁻) .
  • Omeprazole (Proton Pump Inhibitor):

    • Core : Benzoimidazole
    • Substituents :
  • Position 1 : Pyridinylmethyl group
  • Position 5 : Methoxy group

    • Key Feature : Sulfinyl moiety enabling acid-activated covalent binding to H⁺/K⁺ ATPase.
  • Albendazole (Anthelmintic):

    • Core : Benzoimidazole
    • Substituents :
  • Position 1 : Propylthio group
  • Position 5 : Methyl carbamate
    • Key Feature : Carbamate group critical for microtubule disruption in parasites.

Molecular Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form
Target Compound C₁₂H₁₉Cl₂N₃O₂ 308.20 5-Amino, 2-ethyl, propan-1-ol Dihydrochloride
Omeprazole C₁₇H₁₉N₃O₃S 345.42 5-Methoxy, pyridinylmethyl Free base
Albendazole C₁₂H₁₅N₃O₂S 265.33 5-Methyl carbamate, propylthio Free base

Notes:

  • The dihydrochloride salt of the target compound likely improves aqueous solubility compared to free-base analogues like albendazole, which has poor water solubility .

Hypothetical Pharmacological Implications

  • Amino Group at Position 5: Unlike albendazole’s carbamate (which hydrolyzes to a bioactive metabolite), the amino group in the target compound may enable hydrogen bonding with biological targets, such as enzymes or receptors.
  • Propanol Chain: Similar to omeprazole’s sulfoxide tail, this hydrophilic moiety could enhance membrane penetration or interaction with polar binding sites.

Vorbereitungsmethoden

Formation of the Benzimidazole Core

  • Starting Materials:

    • o-Phenylenediamine derivatives or substituted anilines as precursors for the benzimidazole ring.
    • Appropriate aldehydes or carboxylic acid derivatives to introduce the ethyl substituent at position 2.
  • Method:
    The benzimidazole ring is formed via condensation of the o-phenylenediamine with an aldehyde or carboxylic acid derivative under acidic or dehydrating conditions. This step is typically catalyzed by acids such as hydrochloric acid or polyphosphoric acid and may be performed under reflux or microwave-assisted heating to enhance reaction rates and yields.

  • Example Reaction Conditions:

    • Heating in ethanol or acetic acid solvent at 80–150°C for several hours.
    • Use of microwave irradiation to reduce reaction time and improve regioselectivity.

Introduction of the Propan-1-ol Side Chain

  • The N-1 position of the benzimidazole ring is alkylated with a 3-chloropropanol or equivalent precursor to introduce the propan-1-ol substituent. This alkylation is generally performed under basic conditions, using bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or DMSO).

  • Reaction Example:

    • Benzimidazole derivative + 3-chloropropanol → 3-(benzimidazol-1-yl)-propan-1-ol.

Introduction of the Amino Group at Position 5

  • The amino substituent at position 5 can be introduced either by starting with a 5-nitro-substituted benzimidazole and subsequent reduction of the nitro group to an amine or by direct substitution if the precursor allows.

  • Reduction Methods:

    • Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
    • Chemical reduction using tin(II) chloride or iron powder in acidic medium.

Conversion to the Dihydrochloride Salt

  • The free base compound is reacted with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.

  • Typical Conditions:

    • Dissolution of the free base in an organic solvent or water followed by addition of concentrated hydrochloric acid in stoichiometric excess (2 equivalents per molecule).
    • Precipitation of the dihydrochloride salt by cooling or addition of anti-solvent (e.g., ether).

Data Table: Summary of Preparation Steps and Conditions

Step Reagents/Conditions Purpose Notes
Benzimidazole ring formation o-Phenylenediamine + aldehyde, acid catalyst, heat (80–150°C) or microwave Cyclization to benzimidazole core Microwave reduces time, improves selectivity
Alkylation at N-1 3-chloropropanol, base (K2CO3/NaH), DMF/DMSO, 50–80°C Attach propan-1-ol side chain Polar aprotic solvent preferred
Nitro reduction to amine Pd/C hydrogenation or SnCl2 reduction in acid Introduce amino group at position 5 Catalytic hydrogenation preferred for cleaner reaction
Salt formation Concentrated HCl, stoichiometric excess, room temp or cooling Form dihydrochloride salt Enhances solubility and stability

Research Findings and Optimization Notes

  • Microwave-Assisted Synthesis:
    Microwave irradiation has been demonstrated to significantly reduce reaction times in benzimidazole ring formation and improve regioselectivity, favoring thermodynamically controlled products.

  • Catalyst and Temperature Effects:
    Variation in catalysts and reaction temperatures allows control over product distribution and purity. Acid catalysts like polyphosphoric acid or hydrochloric acid are effective for ring closure.

  • Reduction Step:
    Catalytic hydrogenation is preferred for the reduction of nitro groups due to cleaner reaction profiles and easier product isolation compared to chemical reductants.

  • Salt Formation: The dihydrochloride salt form is favored for enhanced aqueous solubility, which is critical for biological and pharmaceutical applications.

Q & A

Q. What are the recommended synthetic routes for 3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride?

The compound is synthesized via nucleophilic substitution or condensation reactions involving benzimidazole precursors. A validated method involves:

  • Step 1 : Alkylation of 5-amino-2-ethyl-benzimidazole with 3-chloropropan-1-ol under basic conditions (e.g., NaOH in methanol) to form the tertiary alcohol intermediate .
  • Step 2 : Hydrochloric acid treatment to isolate the dihydrochloride salt, followed by recrystallization for purity enhancement .
  • Critical Parameters : Reaction pH (optimized at 8–9), temperature (50–60°C), and stoichiometric control of the alkylating agent to minimize byproducts .

Q. How is the compound characterized analytically?

Key analytical methods include:

  • 1H-NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 4.2–4.5 ppm (propanol chain), and δ 1.2–1.4 ppm (ethyl group) confirm structural integrity .
  • LCMS : Molecular ion peak at m/z ~278 [M+H]+ (free base) and purity assessment (>98% via HPLC) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are compared against theoretical values (e.g., C: 48.5%, H: 6.2%, N: 14.1%) .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Highly soluble in water (>50 mg/mL at 25°C) and polar solvents (DMSO, methanol) due to the dihydrochloride salt form. Insoluble in non-polar solvents .
  • Stability : Store at −20°C in desiccated conditions; hygroscopic nature necessitates airtight packaging. Stability in aqueous buffers is pH-dependent (optimal pH 4–6) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Substituent Variation : Modify the ethyl group at position 2 (e.g., hydroxymethyl, trifluoromethyl) to assess steric/electronic effects on target binding .
  • Chain Length Optimization : Replace the propan-1-ol chain with ethoxy or butoxy groups to evaluate pharmacokinetic properties .
  • Biological Assays : Test modified derivatives in enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., apoptosis assays) to correlate structural changes with activity .

Q. What mechanisms underlie contradictory reports on its biological activity?

Discrepancies may arise from:

  • Purity Variability : Impurities (>2%) in early synthetic batches can skew activity data. Use HPLC-MS to verify purity thresholds .
  • Assay Conditions : Differences in buffer composition (e.g., divalent cations) or cell lines (e.g., HEK293 vs. HeLa) alter observed IC50 values .
  • Salt Form Interference : Dihydrochloride counterions may affect solubility in specific assays. Compare free base and salt forms systematically .

Q. How can computational modeling guide its application in enzyme inhibition studies?

  • Docking Simulations : Use software like AutoDock Vina to predict binding modes with kinase domains (e.g., EGFR or CDK2), focusing on hydrogen bonding with the benzoimidazole NH and electrostatic interactions with the dihydrochloride group .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical residues for mutagenesis studies .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction pH8.0–8.5Minimizes undesired hydrolysis
Temperature50–60°CBalances reaction rate vs. degradation
Alkylating Agent1.2 equivalentsReduces di-alkylation byproducts

Q. Table 2. Analytical Data Comparison

PropertyExperimental ValueTheoretical ValueTechnique Used
Molecular Weight278.21 g/mol278.21 g/molLCMS
C%48.4%48.5%Elemental Analysis
Purity>98%HPLC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride
Reactant of Route 2
3-(5-Amino-2-ethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.